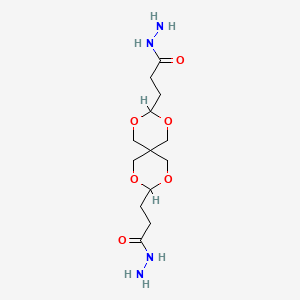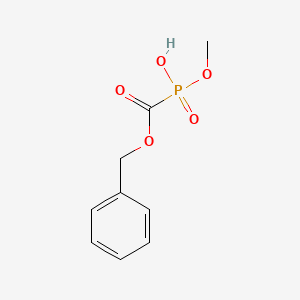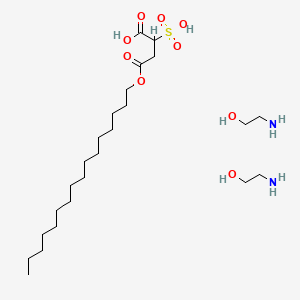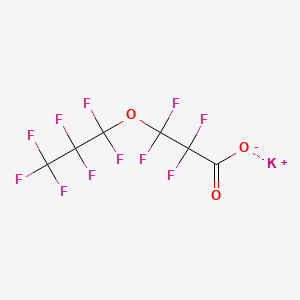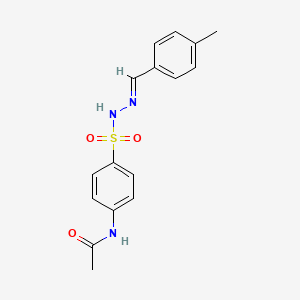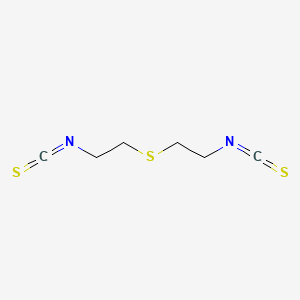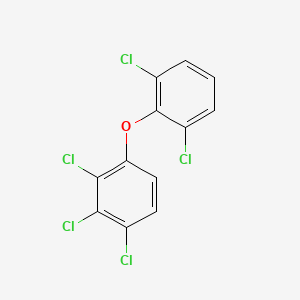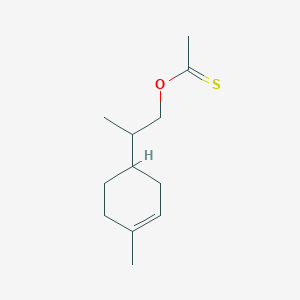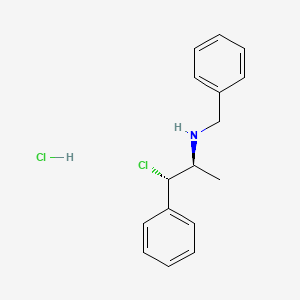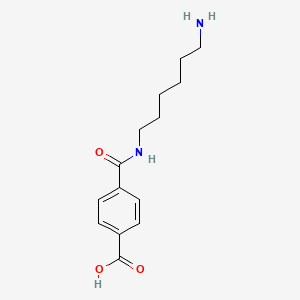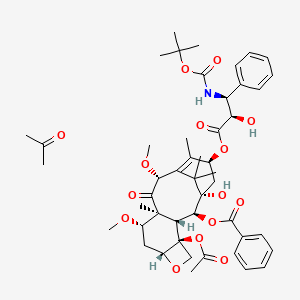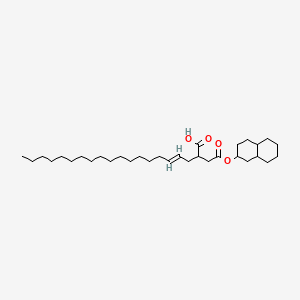
Carbamic acid, methyl-, 2,3,6-trimethylphenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, methyl-, 2,3,6-trimethylphenyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This particular compound is characterized by the presence of a 2,3,6-trimethylphenyl group attached to the carbamate moiety, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 2,3,6-trimethylphenyl ester typically involves the reaction of 2,3,6-trimethylphenol with methyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
[ \text{2,3,6-Trimethylphenol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, and a catalyst such as triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions
Carbamic acid, methyl-, 2,3,6-trimethylphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,3,6-trimethylphenol and methylamine.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, toluene), catalysts (triethylamine).
Major Products Formed
Hydrolysis: 2,3,6-Trimethylphenol, methylamine.
Oxidation: Oxidized derivatives of the phenyl group.
Substitution: Substituted carbamates with different nucleophiles.
科学研究应用
Carbamic acid, methyl-, 2,3,6-trimethylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the carbamate functional group into molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals due to its ability to inhibit certain enzymes in pests.
作用机制
The mechanism of action of carbamic acid, methyl-, 2,3,6-trimethylphenyl ester involves the interaction of the carbamate group with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase by carbamylating the active site serine residue, leading to the accumulation of acetylcholine and disruption of normal neurotransmission. The molecular pathways involved include the formation of a covalent bond between the carbamate and the enzyme, resulting in enzyme inactivation.
相似化合物的比较
Carbamic acid, methyl-, 2,3,6-trimethylphenyl ester can be compared with other carbamates such as:
Carbamic acid, methyl-, 3-methylphenyl ester: Similar structure but with a different substitution pattern on the phenyl ring.
Carbamic acid, methyl-, 2,3,5-trimethylphenyl ester: Another isomer with a different methyl group arrangement.
Carbamic acid, methyl-, 4-methylphenyl ester: A simpler carbamate with only one methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, biological activity, and physical properties compared to other carbamates.
属性
CAS 编号 |
3971-91-3 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
(2,3,6-trimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-7-5-6-8(2)10(9(7)3)14-11(13)12-4/h5-6H,1-4H3,(H,12,13) |
InChI 键 |
DBOCTGRCDMKEJP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C)OC(=O)NC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


